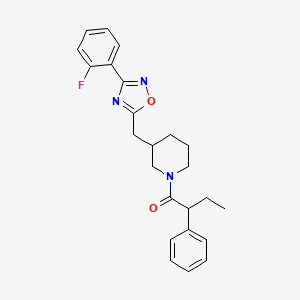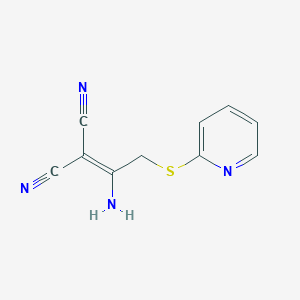
N1,N4-Bisazidospermine bistosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-Bisazidospermine bistosylate is a synthetic organic compound known for its role as a spermine linker containing two azide groups. These azide groups can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via Click Chemistry to yield stable triazole linkages . This compound is widely used in scientific research due to its ability to form covalent bonds between biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N4-Bisazidospermine bistosylate is synthesized through a multi-step process involving the reaction of spermine with azidoethanol under specific conditions. The azide groups are introduced to the spermine backbone through nucleophilic substitution reactions . The reaction typically requires the use of solvents such as dimethylformamide and catalysts like copper(I) bromide to facilitate the formation of azide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N4-Bisazidospermine bistosylate undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne to form stable triazole linkages
Photochemical Reactions: The azide groups can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates.
Common Reagents and Conditions
Reagents: Alkynes, bicyclo[6.1.0]non-4-yne, dibenzocyclooctyne, copper(I) bromide, dimethylformamide
Major Products Formed
The major products formed from these reactions are triazole linkages, which are highly stable and useful in various applications such as bioconjugation and material science .
Applications De Recherche Scientifique
N1,N4-Bisazidospermine bistosylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study the structure and function of biological molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials and polymers with enhanced properties.
Mécanisme D'action
N1,N4-Bisazidospermine bistosylate works by forming covalent bonds between adjacent functional groups in biological molecules. The azide groups on the molecule can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates. These intermediates can then react with nearby functional groups, such as amines or sulfhydryls, to form covalent bonds. This mechanism allows for precise and stable modification of biomolecules, making it valuable in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N4-Bis(2-azidoethyl)spermine: Similar structure but with different azide positioning.
N1,N4-Bis(3-azidopropyl)spermine: Another variant with different linker length.
Uniqueness
N1,N4-Bisazidospermine bistosylate is unique due to its specific azide positioning and ability to form highly stable triazole linkages through Click Chemistry. This makes it particularly useful in applications requiring stable and specific bioconjugation .
Propriétés
IUPAC Name |
N,N'-bis(3-azidopropyl)butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXHZIUQXHTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2773539.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)



![3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2773547.png)

![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)
![5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide](/img/structure/B2773552.png)

![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)

